2-Amino-5-(methylamino)phenol
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Overview
Description
2-Amino-5-(methylamino)phenol is an organic compound with the molecular formula C7H10N2O. It is also known by other names such as N-Methyl-2-aminophenol and N-Methyl-2-hydroxyaniline . This compound is characterized by the presence of both amino and hydroxyl functional groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-(methylamino)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-nitrophenol, followed by reduction of the nitro group to an amino group . Another method involves the methylation of 2-aminophenol using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-Amino-5-(methylamino)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-(methylamino)phenol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in electron transfer reactions, which can affect enzyme activity and other biochemical processes . The compound can also act as a ligand, binding to metal ions and influencing their reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Lacks the methyl group, making it less hydrophobic and slightly less reactive.
3-(Dimethylamino)phenol: Contains an additional methyl group, which can affect its solubility and reactivity.
2-Amino-5-chlorophenol: Contains a chlorine atom, which can influence its chemical properties and reactivity.
Uniqueness
2-Amino-5-(methylamino)phenol is unique due to the presence of both amino and hydroxyl groups, as well as the methyl group, which enhances its reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-amino-5-(methylamino)phenol |
InChI |
InChI=1S/C7H10N2O/c1-9-5-2-3-6(8)7(10)4-5/h2-4,9-10H,8H2,1H3 |
InChI Key |
CCUWUIAMGFCTDS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)N)O |
Origin of Product |
United States |
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